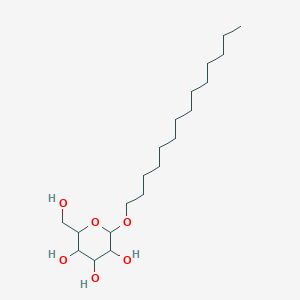
Tetradecyl hexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecyl D-glucoside is a non-ionic surfactant derived from glucose and tetradecanol. It is known for its excellent surface-active properties, making it a valuable ingredient in various industrial and consumer products. This compound is particularly favored for its biodegradability and mildness, making it suitable for use in personal care products, household cleaners, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetradecyl D-glucoside can be synthesized through two primary methods: direct glycosylation and transglycosylation.
Direct Glycosylation: This method involves the reaction of tetradecanol with glucose in the presence of an acid catalyst.
Transglycosylation: This method involves the initial formation of a low-carbon alcohol glycoside, which then reacts with tetradecanol.
Industrial Production Methods: Industrial production of tetradecyl D-glucoside often employs enzymatic synthesis due to its regio- and stereo-selectivity under mild conditions. This method also offers higher yields and fewer by-products compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: Tetradecyl D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: Reduction reactions typically involve the conversion of the glucoside to its corresponding alcohol.
Substitution: This reaction involves the replacement of the glucoside moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted glucosides depending on the nucleophile used
Scientific Research Applications
Tetradecyl D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a stabilizer in emulsions.
Biology: Employed in cell lysis buffers and as a detergent in protein purification protocols.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: Utilized in the formulation of personal care products, household cleaners, and industrial cleaners due to its excellent surface-active properties and biodegradability
Mechanism of Action
Tetradecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in applications such as emulsification, foaming, and wetting. The molecular targets include lipid bilayers in cell membranes, where it can disrupt the membrane structure, leading to cell lysis .
Comparison with Similar Compounds
Dodecyl glucoside: Similar in structure but with a shorter alkyl chain, leading to slightly different surfactant properties.
Octyl glucoside: Has an even shorter alkyl chain, making it less hydrophobic and more soluble in water.
Uniqueness: Tetradecyl D-glucoside’s longer alkyl chain provides it with superior emulsifying and foaming properties compared to its shorter-chain counterparts. This makes it particularly effective in applications requiring strong surfactant action .
Properties
IUPAC Name |
2-(hydroxymethyl)-6-tetradecoxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-20-19(24)18(23)17(22)16(15-21)26-20/h16-24H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDEUCNYHCHPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80866429 |
Source


|
| Record name | Tetradecyl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80866429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
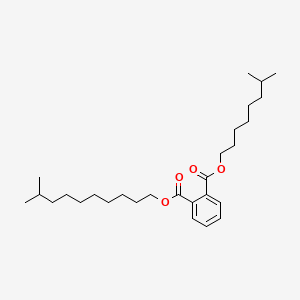
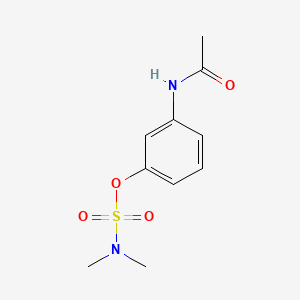
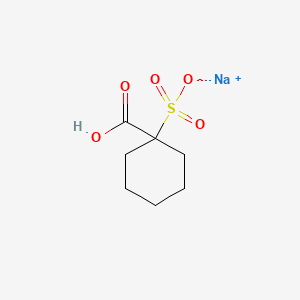
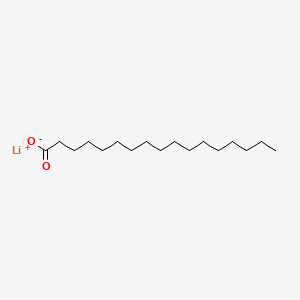

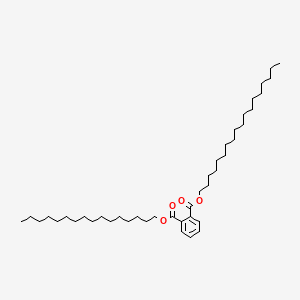
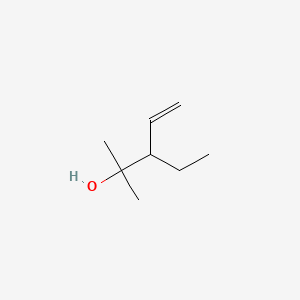

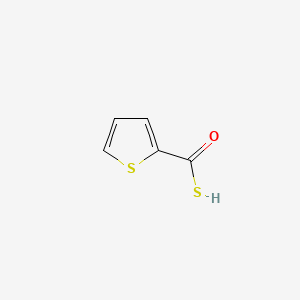
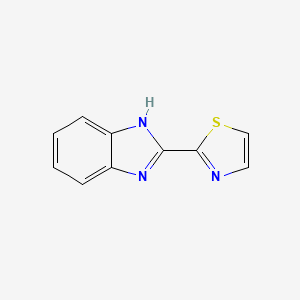
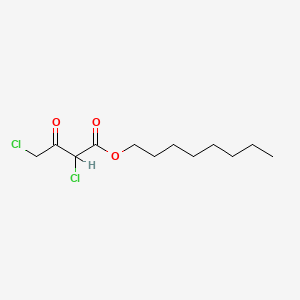

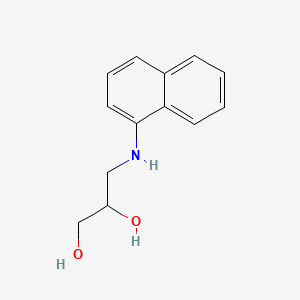
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)
